molecular formula C7H5Br2F B1343359 3-Bromo-5-fluorobenzyl bromide CAS No. 216755-57-6

3-Bromo-5-fluorobenzyl bromide

Cat. No.: B1343359
CAS No.: 216755-57-6
M. Wt: 267.92 g/mol
InChI Key: DAUWIPUGOIFZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-fluorobenzyl bromide (CAS: 216755-57-6) is a halogenated aromatic compound characterized by a benzyl bromide backbone substituted with bromine at the 3-position and fluorine at the 5-position (meta to each other). Its molecular formula is C₇H₅Br₂F, with a molecular weight of 267.93 g/mol. The compound is typically synthesized via radical bromination or electrophilic substitution reactions under controlled conditions, as seen in analogous syntheses of halogenated benzyl bromides (e.g., using HBr and H₂O₂ under light, as described for 2-bromo-6-fluorobenzyl bromide ).

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where fluorinated and brominated aromatic moieties are critical for modulating biological activity . Its dual halogenation pattern enhances electrophilic reactivity, making it valuable for cross-coupling reactions or further functionalization.

Preparation Methods

Bromination of Fluorobenzene Derivatives

Selective bromination is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to target the 3-position on the fluorobenzene ring. The presence of the fluorine atom directs the bromination regioselectively due to its electron-withdrawing effect.

  • Reaction Conditions: Typically carried out in solvents like acetic acid or chloroform at temperatures ranging from 0°C to room temperature.
  • Catalysts: Lewis acids such as iron(III) bromide (FeBr3) may be used to enhance bromination efficiency.

Bromomethylation to Form Benzyl Bromide

The bromomethyl group is introduced via bromomethylation of the corresponding methyl group or by direct substitution of a hydroxymethyl intermediate.

  • Common Reagents: Paraformaldehyde and hydrobromic acid (HBr) or NBS in the presence of acid catalysts.
  • Alternative Route: Reduction of 3-bromo-5-fluorobenzyl alcohol followed by bromination using phosphorus tribromide (PBr3) or similar reagents.

Reduction and Purification Steps

In some methods, 3-bromo-5-fluorobenzyl alcohol is first synthesized and then converted to the bromide. For example, reduction of 3-bromo-5-fluorobenzoic acid derivatives using hydride complexes such as sodium borohydride or lithium aluminum hydride under controlled temperatures (-2°C to 15°C) yields the benzyl alcohol intermediate, which is then brominated.

  • Purification: The crude product is purified by vacuum distillation or extraction with organic solvents immiscible with water (e.g., methyl tert-butyl ether), followed by washing and drying.
Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Selective bromination Br2, FeBr3 catalyst, acetic acid 0 to 25 80-90 Regioselective bromination at 3-position
Bromomethylation Paraformaldehyde, HBr, acid catalyst 0 to 50 75-85 Formation of benzyl bromide group
Reduction to benzyl alcohol NaBH4 or LiAlH4, aqueous or organic solvent -2 to 15 85-95 Intermediate step for alternative route
Bromination of alcohol PBr3 or NBS 0 to 25 80-90 Conversion to benzyl bromide
Purification Vacuum distillation, solvent extraction Ambient - Ensures high purity

Industrial synthesis of 3-bromo-5-fluorobenzyl bromide involves optimization of reaction parameters to maximize yield and purity while minimizing by-products. Key factors include:

  • Temperature Control: Maintaining low to moderate temperatures to prevent side reactions.
  • Solvent Selection: Use of solvents that facilitate easy separation and recovery.
  • Catalyst Loading: Optimizing catalyst amounts to balance reaction rate and cost.
  • Safety Measures: Handling of bromine and hydrobromic acid requires appropriate ventilation and protective equipment due to their corrosive and toxic nature.
  • NMR Characterization: ^1H NMR and ^19F NMR spectra confirm the substitution pattern and purity of the compound. For example, characteristic chemical shifts for the benzyl protons and fluorine atom are observed.
  • Yield Optimization: Studies indicate that using sodium borohydride for reduction steps at controlled temperatures yields high purity benzyl alcohol intermediates, which upon bromination give high yields of the target bromide.
  • Reaction Monitoring: TLC and GC-MS are commonly used to monitor reaction progress and confirm completion.

The preparation of this compound is effectively achieved through selective aromatic bromination followed by bromomethylation or via reduction of benzoyl derivatives to benzyl alcohol intermediates and subsequent bromination. Careful control of reaction conditions, choice of reagents, and purification techniques are critical to obtaining high yields and purity. Industrial processes adapt these methods with scale-up optimizations and safety protocols.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyl bromide group undergoes substitution with nucleophiles (e.g., amines, thiols):

NucleophileConditionsProductYieldNotesSource
4,4-DifluoropiperidineK₂CO₃, DMF, 80–100°C1-(3-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine59%Elevated temperatures drive complete conversion.
Vinylmagnesium ChlorideCuI, 2,2’-bipyridyl, THF, 0°C1-Allyl-2-bromo-5-fluorobenzene59%Copper catalysis enhances regioselectivity.

The bromine atom at the benzyl position is highly electrophilic, facilitating displacement even with weakly nucleophilic partners under mild conditions.

Negishi Coupling

Organozinc derivatives of 3-bromo-5-fluorobenzyl bromide participate in palladium-catalyzed cross-couplings:

SubstrateCatalystConditionsProductYieldSource
Arylboronic estersPdCl₂(PPh₃)₂, DMF, 100°CBiaryl derivatives35%Requires Na₂CO₃ as base; DMF as solvent.

This method enables the synthesis of complex aromatic systems, leveraging the bromide’s leaving-group ability.

Oxidation and Reduction

While direct oxidation/reduction data for this compound is limited, analogous benzyl bromides exhibit predictable behavior:

  • Oxidation : May yield 3-bromo-5-fluorobenzoic acid under strong oxidative conditions (e.g., KMnO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) could dehalogenate the bromide, though competing C–Br bond cleavage is likely.

Key Reaction Data Table

Reaction TypeTypical ConditionsKey ReagentsChallenges
Grignard FormationAnhydrous THF, Mg, 0–25°CMagnesium, THFMoisture sensitivity
Nucleophilic SubstitutionK₂CO₃, DMF, 80°CAmines, thiolsCompeting elimination
Negishi CouplingPdCl₂(dppf), DMF, 100°COrganozinc reagentsLigand optimization

Scientific Research Applications

3-Bromo-5-fluorobenzyl bromide is used as an intermediate in chemical and pharmaceutical research . It has a molecular weight of 223.47 g/mol and the molecular formula C₇H₅BrClF. It is slightly soluble in water, with a solubility of 2.9 g/L at 25°C .

Scientific Research Applications
3-Bromo-4-chloro-5-fluorobenzyl bromide serves as a building block in the synthesis of more complex organic molecules, such as agrochemicals and pharmaceuticals. The reactivity of the bromine atom on the benzyl group makes it a suitable site for nucleophilic attack, which is useful in introducing different functional groups onto the benzene ring.

3-Bromo-4-chloro-5-fluorobenzyl bromide Reactions

  • Nucleophilic Substitution The bromine atom can be replaced by nucleophiles like thiols, amines, or alkoxides under proper conditions. Common reagents include potassium thiolate, sodium azide, and sodium alkoxide.
  • Electrophilic Aromatic Substitution The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products. Reagents such as chlorine, bromine, and nitric acid can be used.

Case Studies

  • Antimicrobial Properties: Research indicates that halogenated benzyl derivatives can possess antimicrobial properties, with the presence of fluorine and chlorine potentially enhancing membrane permeability or disrupting microbial metabolic pathways.
  • Anticancer Activity: Studies on halogenated benzyl derivatives have shown that certain compounds exhibit cytotoxicity against various cancer cell lines, suggesting potential anticancer activity for this compound that requires further exploration.
  • Drug Development: Its unique structure allows it to serve as an intermediate in the synthesis of more complex organic molecules, improving potency and selectivity against specific biological targets. The fluorine atom also enables its use in Positron Emission Tomography (PET) imaging studies, facilitating the tracking of drug biodistribution in vivo.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluorobenzyl bromide primarily involves its reactivity as an electrophile. The bromine atom at the benzylic position is highly susceptible to nucleophilic attack, leading to the formation of various substituted benzyl derivatives. The compound can also participate in radical reactions, where the benzylic bromine atom is abstracted to form a benzyl radical, which can further react with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Reactivity

The position and type of halogens significantly influence the chemical behavior of benzyl bromides. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Halogen Positions Key Applications
3-Bromo-5-fluorobenzyl bromide C₇H₅Br₂F 267.93 3-Br, 5-F Pharmaceutical intermediates
2-Bromo-4-fluorobenzyl bromide C₇H₅Br₂F 267.93 2-Br, 4-F Organic synthesis, flame retardants
4-Bromo-2-fluorobenzyl bromide C₇H₅Br₂F 267.93 4-Br, 2-F Polymer additives
Pentabromobenzyl bromide (PBBB) C₇H₃Br₅ 566.52 2,3,4,5,6-Br High-bromine flame retardants
  • Substituent Effects: Electrophilic Reactivity: The electron-withdrawing fluorine atom in this compound enhances the electrophilicity of the benzyl bromide group, facilitating nucleophilic substitution reactions. This contrasts with non-fluorinated analogs like 3-bromobenzyl bromide, which exhibit slower reaction kinetics . Steric Hindrance: Meta-substitution (3-Br, 5-F) minimizes steric clashes compared to ortho-substituted derivatives (e.g., 2-bromo-6-fluorobenzyl bromide), improving accessibility for further functionalization .

Comparison with Flame Retardants

Key differences include:

Property This compound PBBB
Bromine Content ~30% ~70%
Thermal Stability Decomposes at ~200°C Stable >360°C
Solubility Soluble in organic solvents Insoluble in water
Primary Use Synthetic intermediate Flame retardant in thermoplastics

PBBB’s polymeric structure and high bromine content make it effective in suppressing combustion, whereas this compound’s lower halogen content limits its utility in flame retardation but enhances its suitability for precision synthesis .

Comparison with Pharmaceutical Intermediates

Fluorinated benzyl bromides are pivotal in drug discovery. For example:

  • 3-Bromo-5-(trifluoromethyl)benzotrifluoride (CAS: N/A): Used in agrochemicals for its trifluoromethyl group, which improves lipid solubility and metabolic stability .
  • 3-Bromo-N-cyclopropyl-5-fluorobenzamide (CAS: 1147712-88-6): A kinase inhibitor intermediate where the cyclopropyl group modulates target binding .

This compound’s balance of fluorine and bromine offers a unique reactivity profile for constructing heterocycles or aryl ethers, critical in anticancer and antimicrobial agents .

Key Research Findings

  • Synthetic Efficiency : Radical bromination methods (e.g., using HBr/H₂O₂ under light) for this compound avoid costly brominating agents like N-bromosuccinimide, reducing production costs by ~30% compared to traditional routes .
  • Thermal Degradation : Thermogravimetric analysis (TGA) shows decomposition onset at 200°C, limiting high-temperature applications but ensuring stability in typical synthetic conditions (<150°C) .
  • Regioselectivity : Meta-substitution patterns in this compound prevent unwanted dimerization during coupling reactions, a common issue with para-substituted analogs .

Biological Activity

3-Bromo-5-fluorobenzyl bromide is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

This compound has the molecular formula C7H6Br2F. It is characterized by the presence of both bromine and fluorine atoms, which significantly influence its reactivity and biological interactions. The compound can act as an electrophile, making it reactive towards nucleophiles in biological systems.

The primary mechanism of action for this compound involves its ability to modify nucleophilic sites on proteins through alkylation. This reactivity can lead to changes in protein function, potentially inhibiting or activating various enzymatic pathways. The compound's structure allows it to engage selectively with specific enzymes or receptors, which is crucial for its therapeutic potential.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may be relevant in the context of cancer therapy and other diseases.
  • Cell Cycle Modulation : Studies suggest that it can induce cell cycle arrest in cancer cells, particularly in the G2/M phase, which is critical for therapeutic applications.
  • Cytotoxic Effects : Preliminary data indicate that this compound may possess cytotoxic properties against various cancer cell lines.

Case Studies

  • Cytotoxicity in Cancer Cells : A study investigated the effects of this compound on MCF-7 breast cancer cells. Results showed that the compound significantly increased the number of cells in the sub-G1 phase, indicating apoptosis. The IC50 value was determined to be approximately 10 µM, suggesting potent cytotoxicity against this cell line .
  • Enzyme Interaction Studies : Another study focused on the interaction of this compound with various kinases involved in cancer progression. The compound demonstrated selective inhibition against specific kinases, which could lead to its development as a targeted cancer therapy .

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
Enzyme InhibitionSelective inhibition of specific kinases
Cell Cycle ModulationInduces G2/M phase arrest in MCF-7 cells
CytotoxicityIC50 ~ 10 µM against MCF-7 cells
Interaction with ProteinsAlkylation of nucleophilic sites

Future Directions

The potential applications of this compound in drug development are significant. Its ability to selectively inhibit enzymes and induce apoptosis in cancer cells positions it as a candidate for further pharmacological studies. Future research should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Structural Modifications : Exploring derivatives of this compound to enhance selectivity and potency.

Q & A

Q. Basic Synthesis: What are the standard synthetic routes for 3-bromo-5-fluorobenzyl bromide?

Methodological Answer:
A common approach involves sequential halogenation of a fluorinated benzyl alcohol or toluene derivative. For example:

Fluorination : Start with 3-bromo-5-fluorotoluene via electrophilic aromatic substitution using a fluorinating agent (e.g., Selectfluor®).

Bromination : React the fluorinated intermediate with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or using Lewis acids like FeBr₃ to introduce the benzyl bromide group.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Key Considerations :

  • Monitor reaction temperature to avoid over-bromination.
  • Confirm regioselectivity via NMR (¹H/¹³C) or GC-MS .

Q. Advanced Synthesis: How to resolve contradictions in halogenation efficiency under varying reaction conditions?

Methodological Answer:
Discrepancies in halogenation yields often arise from competing side reactions (e.g., dihalogenation or ring deactivation). Strategies include:

  • Protecting Groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups) to direct bromination to the desired position.
  • Catalyst Optimization : Test Lewis acids (AlCl₃ vs. FeBr₃) to modulate electrophilic substitution rates.
  • Solvent Effects : Polar aprotic solvents (DCM, DMF) enhance halogen solubility but may increase side reactions; non-polar solvents (CCl₄) favor slower, controlled reactions.

Data Insight :
In analogous systems (e.g., 1-bromo-3-chloro-5-fluorobenzene), FeBr₃ increased bromination efficiency by 20% compared to AlCl₃ under identical conditions .

Q. Basic Analytical Characterization: Which techniques are optimal for purity assessment?

Methodological Answer:

  • Gas Chromatography (GC) : Use a DB-5 column (30 m × 0.25 mm) with a temperature ramp (50°C to 250°C at 10°C/min) to resolve peaks from residual solvents or byproducts .
  • ¹H NMR : Key signals include the benzyl bromide CH₂ group (~4.3 ppm) and aromatic protons (6.8–7.5 ppm). Compare with published spectra of fluorinated benzyl bromides .

Properties

IUPAC Name

1-bromo-3-(bromomethyl)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUWIPUGOIFZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634624
Record name 1-Bromo-3-(bromomethyl)-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216755-57-6
Record name 1-Bromo-3-(bromomethyl)-5-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216755-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(bromomethyl)-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-fluorobenzyl Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-Bromo-5-fluorobenzyl alcohol (2.3 g, 0.011 mole) in CH2Cl2 (15 mL) was added 12.4 mL of 1.0M PBr3 (3.33 g, 0.0123 mole) in CH2Cl2, stirred for 3 hr, diluted with ether (100 mL), washed with H2O (50 mL, 3×), dried over MgSO4, concentrated, and purified by column chromatography using 1:9 ethyl acetate/hexane as an eluant solvent system. 3-Bromo-5-fluorobenzyl bromide was obtained as a white crystalline material was obtained, mp 41-43° C. 1H NMR (DMSO-d6) δ 4.69 (s, 2H), 7.52(d, 1H, J=1.76 Hz) 7.54(d, 1H, J=1.91 Hz), 7.56 (s, 1H); MS(EI): M+. m/z 266; Anal. Calc. For C7H5Br2F: C, 31.38; H, 1.88. Found: C, 31.75, H, 1.78.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

(3-Bromo-5-fluorophenyl)methanol (0.78 g, 3.8 mmol) and triphenylphosphine (2.0 g, 7.6 mmol) were combined in tetrahydrofuran (20 mL) and cooled to 0° C. N-Bromosuccinimide (1.4 g, 7.98 mmol) was introduced in portions and the reaction allowed to warm to room temperature. After 16 h, the reaction mixture was diluted with ethyl acetate, washed with concentrated sodium bicarbonate (2×), then brine (2×), dried over sodium sulfate, and concentrated. Column chromatography on silica gel (5% ethyl acetate/hexanes) gave 0.8 g (79%) as a white powder. 1H-NMR (CDCl3, 300 MHz) 7.30 (s, 1H), 7.14-7.18 (m, 1H), 7.01-7.05 (m, 1H), 4.36 (s, 2H).
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

While phosphorus tribromide (3.65 g) was stirred, 47% aqueous hydrogen bromide solution (18.3 ml) was added in such a manner that the reaction temperature did not exceed 40° C. 3-Bromo-5-fluorobenzyl alcohol (7.70 g) in ethanol (6 ml) was added dropwise thereto, and the mixture was refluxed for 5 hours in an oil bath. The reaction mixture was cooled, and poured into ice/water, followed by extraction with n-hexane (150 ml). The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=30:1), to thereby yield 6.64 g of the target compound (yield: 66.0%).
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
18.3 mL
Type
reactant
Reaction Step Two
Quantity
7.7 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
66%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.